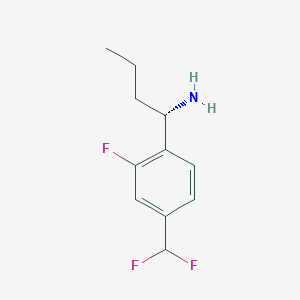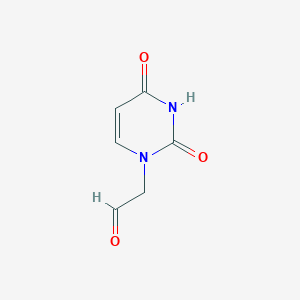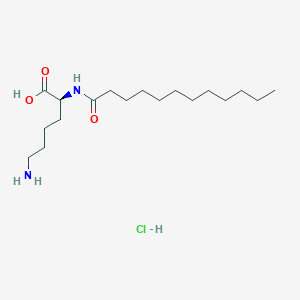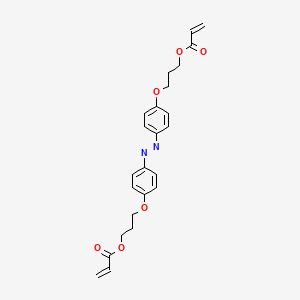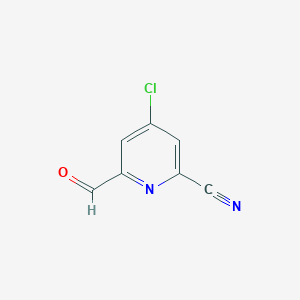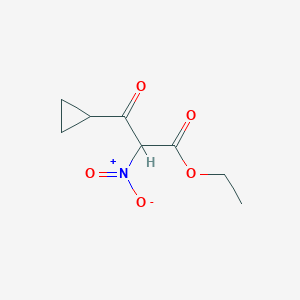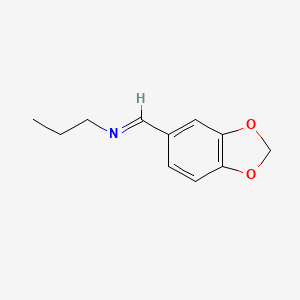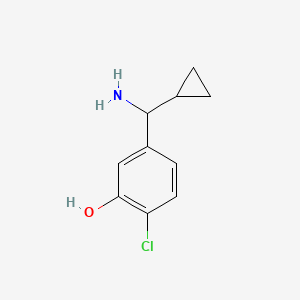
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. Its structure comprises a bromine atom, an amino group, and a hydroxyl group attached to a tetrahydronaphthalene backbone. This unique arrangement of functional groups makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol, followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine for the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Formation of 8-bromo-5,6,7,8-tetrahydronaphthalen-2-one
Reduction: Formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which may exhibit different biological activities due to its chiral nature.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Lacks the bromine atom, which may result in different reactivity and biological properties.
8-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol:
Uniqueness: (S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the amino and bromine functional groups on a chiral tetrahydronaphthalene backbone. This combination of features provides distinct reactivity and potential for diverse applications in various scientific fields.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
(8S)-8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m0/s1 |
InChI-Schlüssel |
AMAJAJOQKLBMPB-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@@H](C2=CC(=C(C=C2C1)Br)O)N |
Kanonische SMILES |
C1CC(C2=CC(=C(C=C2C1)Br)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


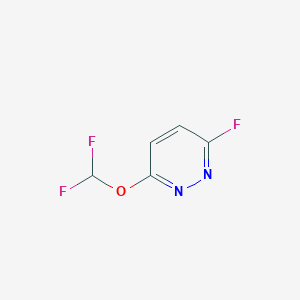
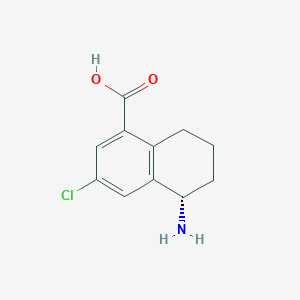
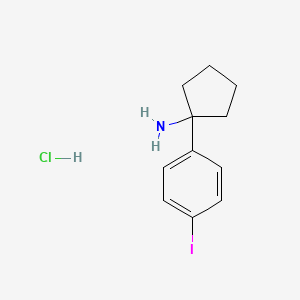
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
